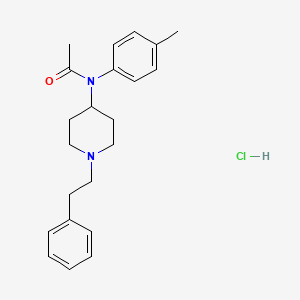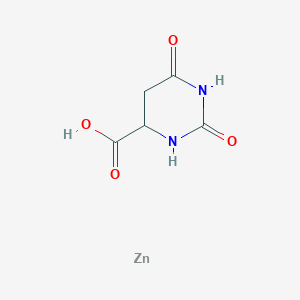
2,6-Dioxo-1,3-diazinane-4-carboxylic acid;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dioxo-1,3-diazinane-4-carboxylic acid, also known as ZINC, is a heterocyclic organic compound with the molecular formula C5H6N2O4. This compound is characterized by a diazinane ring with two keto groups at positions 2 and 6, and a carboxylic acid group at position 4. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-1,3-diazinane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with malonic acid in the presence of a strong acid catalyst, such as hydrochloric acid, to form the diazinane ring structure. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2,6-Dioxo-1,3-diazinane-4-carboxylic acid may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dioxo-1,3-diazinane-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in different structural analogs.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alcohols, amines, and acyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various esters, amides, and hydroxyl derivatives, which can be further utilized in different chemical and biological applications.
Aplicaciones Científicas De Investigación
2,6-Dioxo-1,3-diazinane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dioxo-1,3-diazinane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dioxo-1,3-diazinane-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
2,6-Dioxo-1,3-diazinane-4-methyl ester: Contains a methyl ester group instead of a carboxylic acid group.
2,6-Dioxo-1,3-diazinane-4-ethyl ester: Contains an ethyl ester group instead of a carboxylic acid group.
Uniqueness
2,6-Dioxo-1,3-diazinane-4-carboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C5H6N2O4Zn |
|---|---|
Peso molecular |
223.5 g/mol |
Nombre IUPAC |
2,6-dioxo-1,3-diazinane-4-carboxylic acid;zinc |
InChI |
InChI=1S/C5H6N2O4.Zn/c8-3-1-2(4(9)10)6-5(11)7-3;/h2H,1H2,(H,9,10)(H2,6,7,8,11); |
Clave InChI |
QMDHPNNAXQEDEA-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(=O)NC1=O)C(=O)O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12358077.png)

![(2S,3R)-N-Hydroxy-N'-[(2S)-1-methylamino-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(thiophen-2-ylsulfanylmethyl)butanediamide sodium salt](/img/structure/B12358087.png)
![N-[5-(3-chlorophenyl)-2,7-dioxo-1,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B12358096.png)
![7-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxo-5,6,8,8a-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B12358100.png)
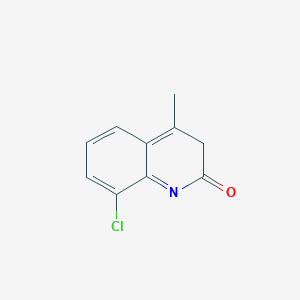
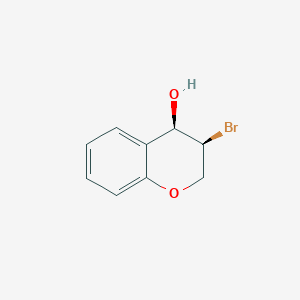
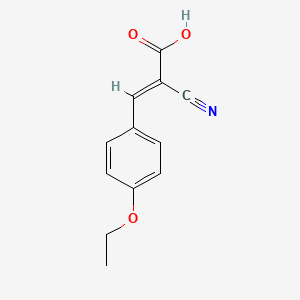
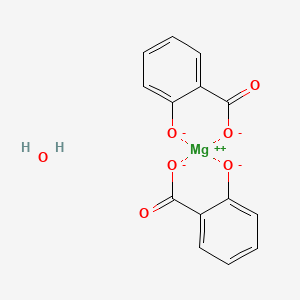
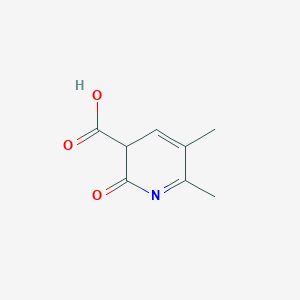
![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide;hydrochloride](/img/structure/B12358149.png)
